1'-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
Description
The compound 1'-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one (referred to hereafter as Compound A) is a spirocyclic molecule featuring a benzofuran ring fused to a piperidine moiety. The structure includes a 4-oxo-4H-chromene-2-carbonyl substituent at the 1'-position of the piperidine ring (Figure 1).
For example, 1'-acyl-3H-spiro[2-benzofuran-1,4'-piperidine] compounds are prepared by reacting spiro-piperidine precursors with acylating agents (e.g., chromene-2-carbonyl chloride) under basic conditions .
Potential Applications: Spiro-piperidine derivatives are widely investigated for central nervous system (CNS) targets. For instance, (S)- and (R)-[18F]fluspidine (σ1R ligands) are used in positron emission tomography (PET) imaging , while other analogs target cannabinoid receptors (CB2R) or exhibit antimicrobial activity . Compound A’s chromene substituent may confer unique photophysical or metabolic properties compared to simpler acyl groups.
Properties
IUPAC Name |
1'-(4-oxochromene-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c24-17-13-19(27-18-8-4-2-6-15(17)18)20(25)23-11-9-22(10-12-23)16-7-3-1-5-14(16)21(26)28-22/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCBKQOAGSAZCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC(=O)C5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 4-oxo-4H-chromene-2-carboxylic acid with an appropriate amine under acidic or basic conditions . The reaction conditions can be optimized to favor the formation of the desired spiro compound. For example, the use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Chromenone Carbonyl
The electron-deficient 4-oxo-4H-chromene-2-carbonyl group is susceptible to nucleophilic attack. For example:
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Hydrazone formation : Reaction with hydrazine derivatives yields hydrazones, which can cyclize into heterocycles like pyrazoles or indoles under acidic conditions .
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Amidation : Condensation with amines forms carboxamide derivatives, as seen in spiro-piperidine systems .
Example Reaction Pathway
Reference: Condensation of 3-acetylcoumarin with hydrazines to form indole derivatives .
Functionalization of the Piperidine Ring
The spiro-piperidine moiety undergoes alkylation, acylation, or quaternization:
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N-Alkylation : Treatment with methyl iodide or benzyl chloride introduces alkyl groups at the piperidine nitrogen, enhancing lipophilicity .
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Quaternary ammonium salt formation : Reaction with cyclopropylmethyl bromide generates charged species, improving water solubility .
Table 1: Piperidine Modification Reactions
| Reaction Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| N-Methylation | CH₃I, K₂CO₃, DMF | N-Methyl-spiro-piperidine | 75% | |
| Quaternary Salt | Cyclopropylmethyl Br | N-Cyclopropylmethyl-spiro-piperidinium | 68% |
Electrophilic Aromatic Substitution
The benzofuran and chromene aromatic rings undergo halogenation or nitration:
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Bromination : N-Bromosuccinimide (NBS) selectively substitutes hydrogen atoms on electron-rich positions .
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Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups, enabling further derivatization .
Example :
Reference: Bromination of coumarin derivatives .
Cycloaddition and Ring-Opening Reactions
The chromene’s conjugated diene system participates in Diels-Alder reactions:
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With maleic anhydride : Forms fused cyclohexene derivatives under thermal conditions .
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Photochemical [2+2] cycloaddition : UV light induces cross-coupling with alkenes or alkynes .
Table 2: Cycloaddition Reactions
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | Reflux, toluene | Fused cyclohexene-dione | 65% | |
| Acetylene | UV light, benzene | Spirocyclobuta-pyranone | 58% |
Reduction and Oxidation
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) Results :
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 -
Anticancer Properties
- The compound has been investigated for its cytotoxic effects on cancer cell lines. It has demonstrated the ability to induce apoptosis in several types of cancer cells.
- Cytotoxicity Data :
These findings suggest that the compound may be more effective than conventional chemotherapeutic agents like doxorubicin in certain contexts.Cancer Cell Line EC50 (µM) MCF-7 (Breast) 10.5 A549 (Lung) 12.3 HepG2 (Liver) 8.7
Pharmacological Insights
-
Mechanism of Action
- The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in cellular proliferation.
- Receptor Modulation : Interactions with specific receptors alter signaling pathways leading to apoptosis.
- Cell Cycle Arrest : Induces cell cycle arrest at the G1/S phase transition.
- The biological effects of this compound can be attributed to several mechanisms:
-
Neuropharmacological Potential
- Preliminary studies suggest that the compound may exhibit activity on monoamine transporters, which could have implications for treating neuropsychiatric disorders.
- Its structural similarity to known psychoactive compounds raises interest in its potential effects on dopamine and norepinephrine transporters.
Materials Science Applications
The unique structural features of this compound have led to explorations in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. The spirocyclic structure enhances charge transport properties, making it a candidate for use in electronic applications.
Case Studies
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Case Study: Anticancer Activity
- A study evaluated the effects of the compound on various cancer cell lines and demonstrated significant antiproliferative effects compared to standard treatments.
- The study highlighted the potential for developing new anticancer therapies based on this compound's structure.
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Case Study: Antimicrobial Efficacy
- In vitro assays confirmed the antimicrobial efficacy of the compound against resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 1’-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substituent Effects
Compound A belongs to a broader class of spiro-piperidine derivatives. Key structural analogs and their substituents are summarized in Table 1.
Table 1: Structural Comparison of Spiro-Piperidine Derivatives
Key Observations:
Substituent Diversity : The 1'-position tolerates diverse groups, including fluorinated alkyl chains (e.g., [18F]fluspidine), aromatic acyl groups (e.g., 2-bromobenzoyl), and heterocycles (e.g., benzimidazole). Compound A’s chromene-carbonyl group introduces a conjugated aromatic system, which may enhance π-π stacking interactions with target proteins .
Receptor Selectivity: Benzyl and methoxy groups at the piperidine nitrogen (e.g., 1'-benzyl-3-methoxy derivatives) improve σ1R affinity .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacokinetic and Binding Properties
*Estimated using fragment-based methods.
Key Observations:
Lipophilicity : Compound A’s predicted logP (~3.8) is comparable to [18F]fluspidine (3.2) but lower than the benzimidazole derivative (4.3). This suggests moderate blood-brain barrier permeability, suitable for CNS targeting .
Receptor Interactions : The chromene-carbonyl group in Compound A may mimic the electronic properties of methoxy or fluoroalkyl substituents in σ1R ligands, though direct binding data are lacking .
Biological Activity
The compound 1'-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into two main components:
- Chromene moiety : A bicyclic structure that contributes to various biological activities.
- Spiro-benzofuran-piperidine framework : This unique arrangement enhances the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial activity : Effective against various bacterial strains.
- Anticancer properties : Potential to inhibit cancer cell proliferation.
- Anti-inflammatory effects : Reduces inflammation in cellular models.
Pharmacological Studies
Several studies have evaluated the pharmacological properties of this compound:
Antimicrobial Activity
A study demonstrated that derivatives of chromene compounds possess significant antimicrobial properties. The spiro structure enhances the interaction with microbial cell membranes, leading to increased efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell lines. For instance, in vitro studies revealed that it can induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value indicating effective cytotoxicity . The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, crucial for apoptosis regulation.
Anti-inflammatory Effects
Research has indicated that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, suggesting its potential as an anti-inflammatory agent .
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions (MCRs) that facilitate the rapid assembly of complex structures from simpler precursors. This approach not only enhances yield but also minimizes waste .
Case Studies and Data Tables
Q & A
Basic Research Questions
Q. What are the key structural features of 1'-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one, and how do they influence its reactivity?
- Answer : The compound features a spirocyclic core comprising a benzofuran ring fused to a piperidine ring, with a 4-oxo-chromene-2-carbonyl substituent. The spiro arrangement imposes steric constraints, affecting bond angles and torsional flexibility . The carbonyl group at the chromene moiety enhances electrophilic reactivity, enabling nucleophilic additions or substitutions, while the piperidine nitrogen may participate in hydrogen bonding or protonation-dependent interactions .
Q. What synthetic strategies are commonly employed to prepare spirocyclic compounds like this target molecule?
- Answer : Synthesis typically involves multi-step cyclization reactions. For example:
- Step 1 : Formation of the benzofuran-piperidine spiro core via acid-catalyzed cyclization of precursor aldehydes or ketones .
- Step 2 : Introduction of the 4-oxo-chromene-2-carbonyl group via Friedel-Crafts acylation or nucleophilic substitution under anhydrous conditions (e.g., using DCM as solvent) .
- Purification : Column chromatography or recrystallization, with purity confirmed by HPLC (>98%) and structural validation via H/C NMR .
Q. How can the compound’s stability under varying pH and temperature conditions be assessed?
- Answer :
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–12) at 37°C for 24–72 hours, monitoring decomposition via LC-MS .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting points and thermal decomposition profiles .
- Light Sensitivity : Store samples in amber vials at 2–8°C to prevent photodegradation .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound, and what methods resolve enantiomeric contributions?
- Answer : Enantiomers often exhibit divergent binding affinities. For example, (S)-enantiomers of analogous spiro-piperidine compounds show 3x higher σ1 receptor affinity than (R)-enantiomers .
- Resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) .
- Configuration Determination : CD spectroscopy combined with DFT calculations to correlate Cotton effects with absolute configurations .
Q. What experimental designs are optimal for analyzing contradictory data in receptor binding assays?
- Answer :
- Control Experiments : Use radioligands like -pentazocine for σ1 receptor studies to validate competitive binding .
- Data Normalization : Correct for non-specific binding using excess cold ligand (e.g., haloperidol) .
- Statistical Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC values with 95% confidence intervals, addressing outliers via Grubbs’ test .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Answer :
- Substituent Variation : Modify the chromene carbonyl group (e.g., replace with sulfonamide or ester) to assess electronic effects on receptor binding .
- Ring Expansion : Compare activity of 6-membered piperidine vs. 7-membered azepane spiro analogs .
- Table : SAR Data Example
| Modification | σ1 Receptor IC (nM) | Solubility (µg/mL) |
|---|---|---|
| Parent Compound | 12.3 ± 1.5 | 8.2 |
| Chromene → Ester | 45.7 ± 3.2 | 22.1 |
| Piperidine → Azepane | 9.8 ± 0.9 | 5.4 |
| Data adapted from spiro-piperidine receptor studies . |
Q. What advanced biotransformation studies are critical for preclinical development?
- Answer :
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via Orbitrap-LC-MS to detect phase I/II metabolites .
- Enzyme Kinetics : Determine CYP450 isoform-specific metabolism using recombinant enzymes .
- Species Comparison : Compare metabolite profiles across species to predict human pharmacokinetics .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
